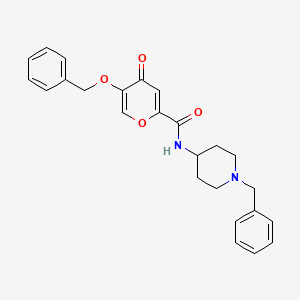

5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyran ring fused with a carboxamide group, a benzyloxy substituent, and a benzylpiperidine moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2-pyrone derivative.

Introduction of the Benzyloxy Group: This step often involves the reaction of the pyran ring with benzyl alcohol in the presence of a strong acid catalyst to form the benzyloxy substituent.

Attachment of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a benzyl halide under basic conditions.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and benzylpiperidine moieties, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Benzaldehyde or benzophenone derivatives.

Reduction: Hydroxylated pyran derivatives.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

The compound has the molecular formula C18H19N3O3 and features a pyran ring fused with a carboxamide group, a benzyloxy substituent, and a benzylpiperidine moiety. These structural components contribute to its unique properties, which may influence its biological activity.

Central Nervous System Disorders

Research indicates that compounds similar to 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide exhibit significant potential in treating central nervous system (CNS) disorders. Preliminary studies have focused on:

- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain derivatives demonstrate potent inhibition, suggesting potential therapeutic effects against cognitive decline.

- Antioxidant Activity : In various assays, including the oxygen radical absorbance capacity (ORAC) assay, several derivatives of this compound exhibited strong antioxidant properties, which are crucial in mitigating oxidative stress related to neurodegenerative conditions.

Antitumor Activity

Compounds with similar structural features have been reported to possess antitumor properties. The introduction of the benzyloxy group may enhance the compound's ability to interact with cancer cell pathways, leading to apoptosis or inhibition of tumor growth. Initial findings suggest that derivatives of this compound can inhibit cancer cell proliferation in vitro.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that yield various derivatives. These derivatives are systematically screened for biological activity:

| Derivative Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | Hydroxyl group instead of benzyloxy | Antimicrobial |

| 5-Benzyloxy-4H-pyran-2-carboxylic acid | Similar pyran structure | Antitumor |

| N-Benzylpiperidine derivatives | Piperidine core | Neuroactive effects |

This table highlights the diversity of biological activities exhibited by compounds related to this compound, emphasizing its potential for further research and development.

Case Study 1: Neuroprotective Effects

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive functions.

Case Study 2: Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of the compound using various assays. The findings revealed that certain derivatives exhibited antioxidant values comparable to established antioxidants like ascorbic acid and resveratrol, indicating their potential use in formulations aimed at combating oxidative stress-related diseases.

Wirkmechanismus

The mechanism by which 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its interaction with molecular targets. The benzylpiperidine moiety suggests potential activity at neurotransmitter receptors, while the pyran ring and carboxamide group could interact with enzymes or other proteins. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzylpiperidine moiety, potentially altering its biological activity.

N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzyloxy group, which may affect its reactivity and interaction with biological targets.

5-(Methoxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide: The methoxy group may confer different chemical properties compared to the benzyloxy group.

Uniqueness

The combination of the benzyloxy group, benzylpiperidine moiety, and pyran ring in 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide makes it unique. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a complex molecular structure characterized by a pyran ring, a carboxamide group, and a benzyloxy substituent. Its molecular formula is C₁₈H₁₉N₃O₃, and it has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment.

Structural Characteristics

The compound's structure includes:

- Pyran Ring : Contributes to its chemical reactivity and biological properties.

- Benzyloxy Group : Enhances lipophilicity, potentially improving bioavailability.

- Benzylpiperidine Moiety : Associated with neuroactive effects, impacting central nervous system (CNS) disorders.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including antioxidant properties, enzyme inhibition, and potential anti-cancer effects.

Antioxidant Activity

A study reported that several derivatives of this compound demonstrated significant antioxidant activity, with some exhibiting over 30% efficacy in scavenging free radicals in the oxygen radical absorbance capacity (ORAC) assay. Notably, these values were comparable to established antioxidants like ascorbic acid and resveratrol.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition can also enhance cognitive function.

Src Kinase Inhibition

In the context of cancer treatment, derivatives have been designed as potential inhibitors of Src family kinases (SFKs), which are critical in cancer progression. The synthesis of 6-substituted derivatives showed promising results in inhibiting SFK activity, suggesting potential therapeutic applications in oncology .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | Hydroxyl group instead of benzyloxy | Antimicrobial |

| 5-Benzyloxy-4H-pyran-2-carboxylic acid | Similar pyran structure | Antitumor |

| N-Benzylpiperidine derivatives | Piperidine core | Neuroactive effects |

This table highlights the unique biological activities associated with compounds structurally related to this compound.

Case Studies and Research Findings

- Antioxidant Properties : In vitro studies demonstrated that this compound exhibits significant antioxidant capabilities, which may provide protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits by modulating neurotransmitter levels through AChE inhibition. This suggests potential applications in treating neurodegenerative diseases .

- Cancer Therapeutics : The design of novel derivatives aimed at inhibiting SFKs has shown promise in preclinical models. These studies are crucial as they pave the way for developing targeted therapies for various cancers .

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c28-22-15-23(31-18-24(22)30-17-20-9-5-2-6-10-20)25(29)26-21-11-13-27(14-12-21)16-19-7-3-1-4-8-19/h1-10,15,18,21H,11-14,16-17H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUMBQOCASRTKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.